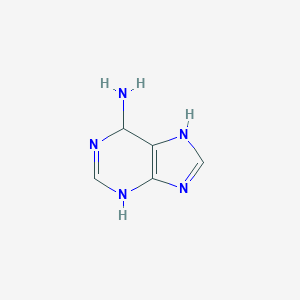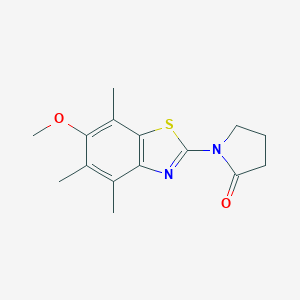
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-, commonly known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a derivative of benzothiazole and is known for its unique chemical properties that make it useful in various fields of research.
Mecanismo De Acción
MPTP works by inhibiting the activity of complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and oxidative stress. This mechanism of action has been linked to the development of Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons in the substantia nigra.
Efectos Bioquímicos Y Fisiológicos
MPTP has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress, inflammation, and apoptosis in various cell types. MPTP has also been shown to affect the function of various neurotransmitter systems, including the dopamine and serotonin systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages for lab experiments, including its ability to induce selective neurodegeneration in the dopaminergic system. However, MPTP also has several limitations, including its toxicity and potential for off-target effects.
Direcciones Futuras
There are several future directions for research on MPTP. One area of interest is the development of new treatments for Parkinson's disease that target the mechanisms of MPTP-induced neurodegeneration. Another area of interest is the use of MPTP as a tool to study the role of oxidative stress and inflammation in the development of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPTP and its potential applications in various fields of research.
Métodos De Síntesis
MPTP can be synthesized through a multi-step process that involves the reaction of 6-methoxy-4,5,7-trimethyl-2-benzothiazolylamine with pyrrolidinone. This reaction is typically carried out under controlled conditions, with the use of appropriate solvents and reagents.
Aplicaciones Científicas De Investigación
MPTP has been extensively studied for its applications in scientific research. It has been found to have a range of potential uses in the fields of neuroscience, pharmacology, and biochemistry. MPTP has been used as a tool to study the mechanisms of neurodegenerative diseases, such as Parkinson's disease, and to develop new treatments for these conditions.
Propiedades
Número CAS |
120165-64-2 |
|---|---|
Nombre del producto |
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Fórmula molecular |
C15H18N2O2S |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H18N2O2S/c1-8-9(2)13(19-4)10(3)14-12(8)16-15(20-14)17-7-5-6-11(17)18/h5-7H2,1-4H3 |
Clave InChI |
YSLJVEAQUYRGBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N3CCCC3=O)C)OC)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)N3CCCC3=O)C)OC)C |
Sinónimos |
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)
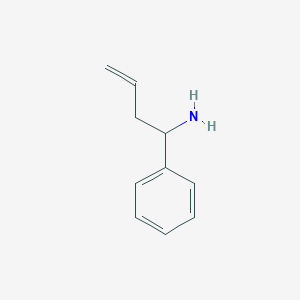

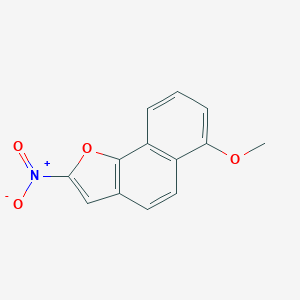

![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)
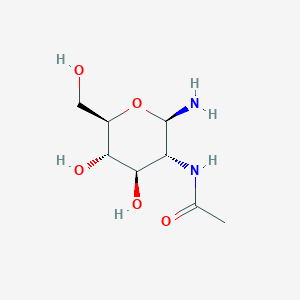
![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)

